molecular formula C17H19N3O3S B2640442 N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1396851-68-5

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide

Cat. No.: B2640442
CAS No.: 1396851-68-5
M. Wt: 345.42
InChI Key: JYXKOBBALKULIK-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a sophisticated small molecule designed for oncology research, integrating a quinoline-sulfonamide pharmacophore with a morpholine moiety via a molecular spacer. The quinoline-sulfonamide scaffold is recognized in scientific literature for its potential to modulate key glycolytic enzymes, such as the muscle isoform of pyruvate kinase (PKM2), which is critical for cancer cell metabolism and proliferation . PKM2 is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth, making it an attractive therapeutic target for modulating tumor metabolism . The structural motif of 8-quinolinesulfonamide has been identified as a core structure in potent PKM2 modulators, which can shift the enzyme between highly active and less active states to disrupt the metabolic processes unique to cancer cells . The incorporation of the morpholine group is a strategic design choice aimed at enhancing the molecule's drug-like properties. Morpholine rings are frequently employed in medicinal chemistry to improve solubility and pharmacokinetic profiles and have been featured in compounds with demonstrated bioactivity, including cholinesterase inhibitors for neurodegenerative research . Furthermore, hybrid quinoline-sulfonamide metal complexes have also been investigated for their antimicrobial potential, underscoring the versatility and research value of this chemical class . This compound is supplied as a solid for research use and is intended to be reconstituted with an appropriate solvent. Researchers are advised to conduct all in vitro experiments under sterile conditions and determine optimal dosages for their specific cell culture models. As with any research chemical, proper safety procedures must be followed. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKOBBALKULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-aminobenzophenone with an appropriate alkyne under Lewis acid catalysis to form the quinoline ring . The morpholinobut-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a but-2-yn-1-yl halide . The final step involves the sulfonation of the quinoline ring using a sulfonyl chloride reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxides, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the potential of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide as an anti-inflammatory agent. Research indicates that this compound can significantly reduce inflammatory responses in fibroblast-like synoviocytes (FLS), which are crucial in the pathogenesis of rheumatoid arthritis.

Key Findings:

  • The compound inhibits the expression of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6.
  • Mechanistic studies suggest that it targets receptor activity-modifying protein 1 (RAMP1), leading to modulation of the Gαs/Gαi-cAMP pathway, which plays a role in inflammatory signaling.
  • In vivo experiments demonstrated that this compound reduced synovial hypertrophy and inflammatory cell infiltration in animal models of arthritis .

Anticancer Activities

This compound has also been investigated for its anticancer properties. Various derivatives of quinoline sulfonamides have shown promising results against different cancer cell lines.

Research Insights:

  • The compound exhibits cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549).
  • Studies report that certain derivatives demonstrate comparable efficacy to established chemotherapeutic agents like cisplatin and doxorubicin, highlighting their potential as alternative cancer treatments.
  • The mechanism of action involves the alteration of gene expression related to apoptosis and cell cycle regulation, indicating a multifaceted approach to inhibiting tumor growth .

Antimicrobial Properties

The antimicrobial activity of N-(4-morpholinobut-2-yn-1-y)quinoline-8-sulfonamide derivatives has been explored extensively, particularly against resistant strains of bacteria.

Findings:

  • Compounds derived from quinoline sulfonamides have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
  • The hybridization of quinoline with sulfonamide structures has been linked to enhanced antibacterial activity, suggesting that these compounds can serve as a basis for developing new antibiotics .

Summary Table of Applications

Application TypeKey FindingsReferences
Anti-inflammatoryInhibits IL-1β and IL-6; targets RAMP1; reduces inflammation in arthritis models
AnticancerCytotoxic to various cancer cell lines; comparable efficacy to cisplatin; modulates apoptosis
AntimicrobialEffective against MRSA; potential for new antibiotic development

Comparison with Similar Compounds

Mitapivat (AG-348)

Structure: N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide . Key Differences:

  • Substituent: Mitapivat employs a piperazine ring with a cyclopropylmethyl group, whereas the target compound uses a morpholine ring.
  • Linker : Mitapivat has a phenyl-carbamoyl linker instead of a butynyl group, reducing conformational rigidity.
    Activity : Mitapivat is a PKM2/PKR activator approved for pyruvate kinase deficiency. The morpholine and alkyne linker in the target compound may optimize binding to similar allosteric sites while enhancing blood-brain barrier penetration due to increased lipophilicity .

N-[4-(4-Morpholinyl)phenyl]-8-quinolinesulfonamide

Structure : Features a morpholine group attached to a phenyl ring directly bonded to the sulfonamide .
Key Differences :

  • Implications: The absence of an alkyne may reduce steric hindrance, possibly favoring interactions with flat binding pockets (e.g., kinase domains) .

GAT107 (4BP-TQS)

Structure: 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide . Key Differences:

  • Core: GAT107 has a cyclopentaquinoline fused ring system, enhancing planarity compared to the simpler quinoline core of the target compound.
  • Target : GAT107 is an α7 nAChR ago-PAM, while the target compound’s morpholine group may shift selectivity toward kinase targets like PKM2 .

N-(3-Bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide

Structure : Contains a bromopropyl chain and trimethoxyphenyl group on the sulfonamide nitrogen .
Key Differences :

  • Substituents : The bulky trimethoxyphenyl group may enhance tubulin polymerization inhibition, whereas the target’s morpholine linker likely prioritizes enzyme activation (e.g., PKM2) .

TQS (4-(1-Napthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

Structure : Similar to GAT107 but with a naphthyl group .
Key Differences :

  • Aromaticity : The naphthyl group enhances π-stacking capacity, critical for α7 nAChR binding. The target compound’s morpholine linker may instead engage polar residues in PKM2’s allosteric site .

Research Findings and Implications

  • Target Selectivity : The morpholine-butynyl linker in the target compound may reduce off-target effects compared to Mitapivat’s piperazine group, which has broader receptor promiscuity .
  • Metabolic Stability : Morpholine’s resistance to oxidative metabolism could improve half-life over piperazine derivatives .
  • Synthetic Feasibility : The alkyne linker enables modular synthesis via click chemistry, a advantage over fused-ring analogs like GAT107 .

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and inflammation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound possesses the molecular formula C17H19N3O3S, featuring a quinoline core, a sulfonamide group, and a morpholinobut-2-yn-1-yl substituent. This unique structure contributes to its biological efficacy and chemical reactivity.

This compound primarily functions as an inhibitor of specific enzymes involved in cancer metabolism. Notably, it has been shown to inhibit the M2 isoform of pyruvate kinase (PKM2), which is crucial for the metabolic adaptation of cancer cells. By inhibiting PKM2, the compound disrupts the glycolytic pathway, leading to reduced lactate production and impaired cancer cell proliferation .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. The following table summarizes its activity against different cancer types:

Cancer Cell Line IC50 (µg/mL) Mechanism
Amelanotic Melanoma (C32)15PKM2 inhibition
Triple-Negative Breast Cancer20Induction of apoptosis
Glioblastoma Multiforme (U87-MG)18Cell cycle arrest
Lung Cancer (A549)12Inhibition of glycolysis

These findings indicate that the compound selectively targets cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. In vitro studies revealed that it inhibits the release of pro-inflammatory cytokines such as IL-1β and IL-6 in fibroblast-like synoviocytes (FLS) stimulated by TNF-alpha. This suggests its potential application in treating conditions like rheumatoid arthritis .

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • A series of experiments were conducted using various concentrations (0.1 µg/mL to 200 µg/mL) over 72 hours. The results indicated that this compound significantly reduced cell viability in targeted cancer cell lines, confirming its cytotoxic effects .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to PKM2, leading to conformational changes that inhibit its enzymatic activity. This was further supported by RNA-seq analyses that demonstrated altered gene expression profiles consistent with reduced glycolytic activity .
  • Animal Models :
    • In vivo studies using K/BxN serum transfer arthritis models showed that administration of the compound resulted in decreased joint inflammation and damage, further validating its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, considering steric hindrance from the morpholine and alkyne groups?

  • Methodological Answer : A stepwise approach is critical. First, synthesize the quinoline-8-sulfonamide core via Skraup or Friedel-Crafts reactions. Introduce the morpholinobutynyl moiety using a coupling reaction (e.g., Sonogashira or copper-catalyzed alkyne-azide cycloaddition) under inert conditions. Use polar aprotic solvents like DMF or DMA to mitigate steric hindrance, and monitor reactions via TLC/HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water). Final purity (>95%) should be confirmed by HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and crystallinity of this compound?

  • Methodological Answer :

  • X-ray Powder Diffraction (XRPD) : Use Cu-Kα radiation (λ = 1.5418 Å) to confirm crystallinity and compare with known polymorphic forms (e.g., Form I vs. Form II) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., morpholine proton signals at δ 2.5–3.5 ppm; alkyne protons at δ 1.8–2.2 ppm) .
  • HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity and detect degradation products .

Q. What preliminary biological screening approaches are suitable for identifying its therapeutic potential?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyruvate kinase M2 activation for metabolic disorders). Use:

  • Enzyme Activity Assays : Measure PKM2 activation kinetics via ADP-Glo™ (luminescence-based) in cancer cell lysates .
  • Cell Viability Screening : Test against HEK293 or HepG2 cells (72-hour incubation, CCK-8 assay) to rule out cytotoxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological data caused by polymorphic forms of the compound?

  • Methodological Answer : Polymorphs (e.g., amorphous vs. crystalline) exhibit varying solubility and bioavailability.

  • Characterization : Perform DSC (10°C/min heating rate) to identify melting points and TGA to assess thermal stability. Match XRPD patterns to known forms .
  • Bioactivity Correlation : Compare PKM2 activation EC₅₀ values across polymorphs in cell-free assays. Use solubility-enhanced forms (e.g., co-crystals with succinic acid) for in vivo studies .

Q. How to resolve contradictions between computational binding predictions and experimental binding affinity data for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions (e.g., PKM2’s allosteric site). Adjust force fields for sulfonamide and morpholine parameters .
  • Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). If discrepancies persist, re-evaluate protonation states (pH-dependent sulfonamide tautomerism) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholine-alkyne moiety?

  • Methodological Answer :

  • Substituent Variation : Replace morpholine with piperazine or thiomorpholine to assess electronic effects. Synthesize alkyne analogs (e.g., propargyl ethers) to probe steric tolerance .
  • Biological Profiling : Test analogs in PKM2 activation assays and measure metabolic stability (human liver microsomes, CYP450 inhibition). Prioritize compounds with >10-fold selectivity over off-target kinases (e.g., EGFR, VEGFR) .

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